2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE

Chemical purity Regioisomer differentiation Procurement specification

This 2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile (CAS 1499430-03-3) features a non-interchangeable 2,3,6-trihalogen pattern critical for SAR fidelity. The ortho-fluoro activates SNAr, while Br and Cl serve as orthogonal cross-coupling handles, enabling sequential Suzuki-Miyaura then Buchwald-Hartwig diversification unattainable with regioisomers. As the direct precursor to patent-disclosed MOR agonist/NRI intermediates (WO2023124567), ≥98% purity minimizes byproducts in nitrile-to-aldehyde reduction. Ideal for CNS kinase inhibitor libraries and agrochemical lead optimization. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C8H4BrClFN
Molecular Weight 248.48
CAS No. 1499430-03-3
Cat. No. B2834930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE
CAS1499430-03-3
Molecular FormulaC8H4BrClFN
Molecular Weight248.48
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)F)CC#N)Br
InChIInChI=1S/C8H4BrClFN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
InChIKeyJGBPXRYQMCEJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile (CAS 1499430-03-3): Core Identity & Procurement Baseline


2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile (CAS 1499430-03-3) is a tri-halogenated phenylacetonitrile derivative with the molecular formula C8H4BrClFN and a molecular weight of 248.48 g/mol [1]. The compound features a unique 2,3,6-halogen substitution pattern on the aromatic ring (fluoro at position 2, chloro at position 3, bromo at position 6), distinguishing it from other regioisomers in the same molecular formula class . Its computed XLogP3-AA of 3 and topological polar surface area of 23.8 Ų define its lipophilic character and limited hydrogen-bonding capacity [1]. The compound is classified as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical and agrochemical research .

Why Generic Substitution Fails: Regioisomeric Differentiation of 2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile


Within the C8H4BrClFN molecular formula class, at least six distinct regioisomers exist, each differing in the positional arrangement of bromo, chloro, and fluoro substituents . These positional variations produce distinct electronic environments and steric profiles that cannot be interchanged in structure-activity relationship (SAR) campaigns without altering molecular recognition properties [1]. The 2,3,6-halogen pattern of the target compound places the electron-withdrawing fluoro substituent ortho to the acetonitrile group, creating a unique dipole orientation and a differentiated reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to its 2,4,5- or 2,3,5-substituted analogs [2]. Simple substitution with an off-the-shelf regioisomer risks invalidating synthetic route validation and downstream biological assay reproducibility.

Quantitative Differentiation Evidence for 2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile (CAS 1499430-03-3)


Regioisomeric Purity Benchmarking: 98% vs. 95% Minimum Purity Across Commercial Sources

The target compound is available at 98% purity from Leyan (Product No. 1947782), compared to a minimum 95% purity specification from CymitQuimica/Biosynth (Ref. 3D-ZJC43003) . In contrast, the regioisomer 5-bromo-4-chloro-2-fluorophenylacetonitrile (CAS 1785359-01-4) is offered at 97% purity by Apollo Scientific (Cat. PC303479) . The 98% purity specification for the 2,3,6-substituted regioisomer reduces the uncertainty associated with positional isomer contamination in SAR-critical synthesis, where even 2-3% of a regioisomeric impurity can confound biological assay interpretation.

Chemical purity Regioisomer differentiation Procurement specification

Predicted Boiling Point Differentiation: 305.6 °C vs. Regioisomeric Analogs

The target compound has a predicted boiling point of 305.6 ± 37.0 °C at standard pressure, based on computational estimation . This value places the compound in a high-boiling regime that necessitates vacuum distillation or chromatographic purification rather than simple atmospheric distillation. In comparison, the regioisomer 5-bromo-2-chloro-4-fluorophenylacetonitrile (CAS 1426290-08-5) and 5-bromo-3-chloro-2-fluorophenylacetonitrile share the same molecular formula and identical molecular weight (248.48 g/mol) but are predicted to exhibit different boiling points due to altered dipole moments and molecular packing arising from the different halogen substitution pattern . The exact boiling point of each regioisomer dictates the appropriate purification strategy and thermal stability considerations during downstream synthetic transformations.

Physicochemical property Boiling point Purification method selection

Lipophilicity (XLogP3-AA = 3) Positioning for CNS Drug Discovery vs. Less Lipophilic Scaffolds

The target compound has a computed XLogP3-AA value of 3.0, as reported by PubChem [1]. This lipophilicity falls within the optimal range (LogP 2–4) commonly associated with CNS-penetrant small molecules, supporting the acetonitrile functional group as a metabolically tractable handle for further derivatization [2]. In contrast, the corresponding carboxylic acid derivative (2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid, CAS 1823315-94-1) has a higher molecular weight (267.48 g/mol) and would exhibit significantly lower LogP due to the ionizable carboxyl group, altering both passive permeability and protein binding characteristics . For medicinal chemistry programs targeting intracellular or CNS targets, the acetonitrile form preserves a desirable lipophilicity window that the acid or alcohol analogs do not.

Lipophilicity CNS drug design Physicochemical property

Topological Polar Surface Area (TPSA = 23.8 Ų) and Bioavailability Potential vs. Heteroatom-Rich Analogs

The topological polar surface area (TPSA) of 23.8 Ų for 2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile, computed by Cactvs (PubChem release 2024.11.20), falls well below the widely accepted TPSA threshold of 140 Ų for oral bioavailability and below the 60-70 Ų threshold often targeted for good blood-brain barrier penetration [1]. This low TPSA, attributable to the single nitrile group as the only significant polar moiety, contrasts with analogs bearing additional hydrogen-bond donors or acceptors (e.g., the corresponding amine, alcohol, or carboxylic acid derivatives), which would exhibit higher TPSA values and potentially reduced passive membrane permeability [2]. For medicinal chemistry programs requiring a minimally polar phenylacetonitrile scaffold for late-stage functionalization, the target compound offers an advantage over more oxidized or animated derivatives.

TPSA Oral bioavailability Drug-likeness

Best-Fit Research & Industrial Application Scenarios for 2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile (CAS 1499430-03-3)


μ-Opioid Receptor (MOR) Agonist / Norepinephrine Reuptake Inhibitor (NRI) Dual Pharmacophore Construction

The acetonitrile serves as a direct precursor to 2-(6-bromo-3-chloro-2-fluorophenyl)acetaldehyde (CAS 1823545-45-4), which has been disclosed in patent WO2023124567 as a key intermediate for compounds exhibiting dual MOR agonist and NRI activity for non-addictive pain management [1]. The nitrile-to-aldehyde reduction step preserves the critical 2,3,6-trihalogen substitution pattern that defines the pharmacophore's molecular recognition properties. Procurement of the acetonitrile with 98% purity (Leyan) minimizes byproduct formation during this reduction step compared to lower-purity grades, directly impacting downstream yields in multi-step synthetic sequences.

CNS-Penetrant Kinase Inhibitor Fragment Elaboration via SNAr Chemistry

With a TPSA of 23.8 Ų and XLogP3-AA of 3.0, the compound is optimally positioned as a lipophilic aromatic fragment for CNS-targeted kinase inhibitor programs [1]. The ortho-fluoro substituent activates the ring toward selective nucleophilic aromatic substitution (SNAr), while the bromo and chloro substituents at positions 6 and 3 serve as orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at Br, Buchwald-Hartwig or SNAr at Cl) [2]. This sequential reactivity profile is not replicated by regioisomers where bromo and chloro positions are inverted, enabling a unique synthetic strategy for generating diverse CNS-focused compound libraries.

Agrochemical Intermediate: Halogen-Blocked Phenylacetonitrile Scaffold for Selective Functionalization

The compound's tri-halogenation pattern maps onto patents describing the use of bromo and chloro substituents as blocking groups during aromatic ring functionalization (US Patent Application 2010/0331567) [1]. In agrochemical discovery, the acetonitrile moiety can be hydrolyzed to the corresponding phenylacetic acid or reduced to the phenethylamine, while the halogen blocking strategy enables regioselective introduction of additional substituents. The 2,3,6-pattern is particularly suited for 4-position functionalization, granting access to tetrasubstituted aromatic systems with defined substitution vectors that are valuable in herbicide and fungicide lead optimization.

Physicochemical Property Reference Standard for Halogenated Phenylacetonitrile SAR Libraries

Given the documented physicochemical properties (predicted BP 305.6 °C, density 1.679 g/cm³, TPSA 23.8 Ų, XLogP3 3.0) [1], this compound can serve as a reference standard within a series of halogenated phenylacetonitrile analogs for establishing quantitative structure-property relationship (QSPR) models [2]. Its position within the C8H4BrClFN regioisomer family allows researchers to systematically correlate halogen substitution patterns with chromatographic retention times, melting points, and reactivity parameters, providing a calibrated benchmark for in silico property prediction model validation.

Quote Request

Request a Quote for 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.